molecular formula C17H27NO3 B15190768 1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate CAS No. 92956-69-9

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate

Katalognummer: B15190768
CAS-Nummer: 92956-69-9
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: NOJHANWXLFLOML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentyl group, and a butynyl glycolate moiety

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate typically involves multiple steps, including the formation of the piperidine ring and the attachment of the cyclopentyl and butynyl glycolate groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It is used in the study of biological systems and processes. Its interactions with biological molecules can provide insights into cellular functions and pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Eigenschaften

CAS-Nummer

92956-69-9

Molekularformel

C17H27NO3

Molekulargewicht

293.4 g/mol

IUPAC-Name

(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxyhex-3-ynoate

InChI

InChI=1S/C17H27NO3/c1-3-4-11-17(20,14-7-5-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h14-15,20H,3,5-10,12-13H2,1-2H3

InChI-Schlüssel

NOJHANWXLFLOML-UHFFFAOYSA-N

Kanonische SMILES

CCC#CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.